molecular formula C14H22ClNO B3078500 4-(2-Isopropylphenoxy)piperidine hydrochloride CAS No. 1051919-37-9

4-(2-Isopropylphenoxy)piperidine hydrochloride

Cat. No.: B3078500
CAS No.: 1051919-37-9
M. Wt: 255.78 g/mol
InChI Key: WMOAKELJPYGMHB-UHFFFAOYSA-N
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Description

4-(2-Isopropylphenoxy)piperidine hydrochloride (CAS: 1051919-37-9) is a piperidine derivative characterized by a phenoxy group substituted with an isopropyl moiety at the 2-position. The compound is commercially available in industrial grade (99% purity) and is utilized in agrochemicals, pharmaceuticals, and chemical intermediates .

Properties

IUPAC Name

4-(2-propan-2-ylphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOAKELJPYGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropylphenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-isopropylphenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Isopropylphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Piperidine derivatives with phenoxy or aromatic substituents exhibit diverse properties based on their substitution patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence IDs
4-(2-Isopropylphenoxy)piperidine HCl 2-isopropylphenoxy C₁₄H₂₀ClNO·HCl ~290.23 Industrial applications (pesticides, APIs); moderate steric bulk. [8], [24]
4-(4-Bromo-2-isopropylphenoxy)piperidine HCl 4-bromo, 2-isopropylphenoxy C₁₄H₁₉BrClNO 364.67 Bromo substituent enhances lipophilicity; potential for halogen bonding. [24]
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 Acute toxicity noted; high steric hindrance from diphenyl group. [3], [5], [6]
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-chloro, 2-isopropylphenoxy C₁₄H₁₉Cl₂NO 290.23 Chloro substituent increases electronegativity; may alter reactivity. [4]
4-(2-Fluoro-4-nitrophenoxy)piperidine HCl 2-fluoro, 4-nitrophenoxy C₁₁H₁₄ClFN₂O₃ 276.69 Electron-withdrawing groups reduce stability under alkaline conditions. [17], [26]

Key Observations:

  • Electron-Donating vs.
  • Steric Effects : Bulkier groups like diphenylmethoxy () reduce conformational flexibility, possibly limiting binding interactions in biological systems.

Physicochemical and Toxicological Properties

  • Solubility: Limited data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine HCl lacks reported solubility values , whereas 4-(4-Nitrophenoxy)piperidine HCl has a melting point of 228–229°C , suggesting higher crystallinity.
  • Toxicity :
    • 4-(Diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure, with delayed effects .
    • The target compound’s safety data are unspecified, but suppliers highlight compliance with REACH and ISO standards .

Stability and Degradation

  • Degradation Pathways: Fenoxazoline hydrochloride () undergoes hydrolysis to form phenoxy acetamide and acetic acid derivatives under alkaline conditions, suggesting that piperidine-phenoxy compounds with similar substituents may require pH-controlled storage.
  • Thermal Stability : Melting points vary widely (e.g., 203–206°C for ’s compound), indicating substituent-dependent thermal behaviors.

Biological Activity

4-(2-Isopropylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, characterized by an isopropylphenoxy group attached to the piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 2-isopropylphenol with piperidine, facilitated by a suitable base. The process includes nucleophilic substitution, where the hydroxyl group of 2-isopropylphenol is replaced by the piperidine moiety. The resultant product is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions:

  • Oxidation : Can yield corresponding ketones or aldehydes.
  • Reduction : Converts the compound into alcohols or amines.
  • Substitution : The piperidine ring can react with various electrophiles.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

  • Receptor Interaction : The compound has been studied for its interaction with various receptors, particularly focusing on its affinity for histamine receptors and monoamine oxidase B (MAO B). It has shown potential as a dual-action ligand that can inhibit MAO B while also affecting histamine H3 receptors, which are implicated in neurological disorders such as Parkinson's disease .
  • Neuroprotective Properties : In vitro studies have indicated that compounds similar to this compound can enhance dopamine levels in neuronal cultures, suggesting potential neuroprotective effects that may be beneficial in treating neurodegenerative diseases .
  • Pharmacological Applications : Ongoing research is exploring its role as a precursor in drug development, particularly for medications targeting central nervous system disorders. The compound's structural features may contribute to its efficacy and specificity towards biological targets.

Study 1: Dual-Target Ligands

A study investigated compounds designed to target both histamine H3 receptors and inhibit MAO B. Among these, one compound exhibited a Ki value of 25 nM for H3R and an IC50 value of 4 nM for MAO B, highlighting the potential for therapeutic applications in Parkinson's disease treatment .

Study 2: Neurotransmitter Modulation

Research demonstrated that compounds similar to this compound could significantly increase dopamine concentrations in rat models, suggesting a mechanism for enhancing neurotransmitter availability and potential cognitive benefits .

Comparative Analysis

Compound NameStructureBiological ActivityKey Findings
This compoundStructureNeuroprotective, MAO B inhibitionEnhances dopamine levels; dual-action ligand
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidineStructureMAO B inhibitionEffective at low concentrations; potential for PD treatment
CiproxifanStructureH3R antagonistPoor affinity but significant MAO B inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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